molecular formula C14H10ClN3O B346149 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one CAS No. 388103-29-5

3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one

Cat. No. B346149
M. Wt: 271.7g/mol
InChI Key: XVICHDPWQXYHQJ-UHFFFAOYSA-N
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Description

3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one is a compound with the molecular formula C14H10ClN3O . It belongs to the class of quinazolinones, which are heterocyclic compounds that have a wide range of biological properties .


Synthesis Analysis

Quinazolinones and their derivatives can be synthesized through various methods. One such method involves heating a mixture of 2‑methyl-3-benzoxazin-4-one (VII) and hydrazine hydrate in ethanol for 1 hour .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one consists of 14 carbon atoms, 10 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom .


Chemical Reactions Analysis

Quinazolinones and their derivatives have been found to possess a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The antimicrobial activities of these compounds, especially against gram-positive strains, and fungi are due to their interaction with the cell wall and DNA structures .


Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one is 271.70 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound is also characterized by a topological polar surface area of 58.7 Ų .

Scientific Research Applications

  • Structural and Vibrational Study: 3-Amino-2-(4-chlorophenyl) quinazolin-4(3H)-one has been studied for its structural and vibrational properties using experimental and theoretical approaches. This includes investigating bonds order, charge-transfers, and topological properties (Castillo et al., 2012).

  • Synthesis Methods: The synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one via conventional heating and microwave irradiation was compared, with the microwave-assisted method proving to be quicker and yielding higher (Muchlashi, 2022).

  • Antihistaminic Agents: Novel 3-(4-chlorophenyl)-2-(3-substituted propyl) quinazolin-4-(3H)-ones have been synthesized and tested for H1-antihistaminic activity, with one compound showing promising results compared to standard antihistamines (Alagarsamy & Parthiban, 2012).

  • Antimicrobial Studies: Quinazolin-4(3H)-ones have been evaluated for their antimicrobial activities, showing remarkable antibacterial and antifungal activities (Patel et al., 2010).

  • Antitubercular Activity: N-3[4-(4-chlorophenyl thiazole-2-yl)-2-amino methyl] quinazoline-4(3H)-one derivatives were synthesized and showed moderate to promising antitubercular activity (Pattan et al., 2006).

  • Antimicrobial Peptide Derivatives: Amino acid/dipeptide derivatives of quinazolin-3(4H)-one were synthesized and evaluated for their antimicrobial potential, showing moderate to significant antibacterial activity (Kapoor et al., 2017).

  • Antitumor Activity: Some 2, 3-disubstituted quinazolin-4(3H)-ones were synthesized and evaluated as antitumor agents, showing effectiveness against various cancer cell lines (Gawad et al., 2010).

  • Anticancer Agents: Quinazolin-4(3H)-one derivatives were investigated for their selective anticancer activity, showing good results in certain cases (Abdel-Rahman, 2006).

  • Anticancer Activity and EGFR-tyrosine Kinase Targeting: 2,3,7-trisubstituted Quinazoline derivatives synthesized showed remarkable activity against CNS SNB-75 Cancer cell line (Noolvi & Patel, 2013).

  • Analgesic and Anti-inflammatory Activities: Novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized and tested for their analgesic and anti-inflammatory activities (Alagarsamy et al., 2011).

Future Directions

Research on quinazolinones and their derivatives is ongoing, with a focus on developing new compounds with potent antimicrobial and cytotoxic activities . Future studies may also explore the potential of these compounds in the treatment of various diseases, given their wide range of biological properties .

properties

IUPAC Name

3-amino-2-(3-chlorophenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-10-5-3-4-9(8-10)13-17-12-7-2-1-6-11(12)14(19)18(13)16/h1-8H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVICHDPWQXYHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one

Citations

For This Compound
1
Citations
A Khan, M Khan, SA Halim, ZA Khan, Z Shafiq… - Frontiers in …, 2020 - frontiersin.org
Carbonic anhydrase-II (CA-II) is associated with glaucoma, malignant brain tumors, and renal, gastric, and pancreatic carcinomas and is mainly involved in the regulation of the …
Number of citations: 14 www.frontiersin.org

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